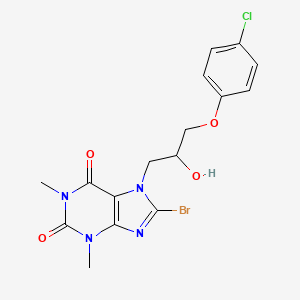![molecular formula C16H10ClN5O B12035372 (3E)-3-[(2E)-(4-chlorophthalazin-1(2H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035372.png)
(3E)-3-[(2E)-(4-chlorophthalazin-1(2H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) is a complex organic compound with the molecular formula C16H10ClN5O and a molecular weight of 323.744 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Preparation Methods
The synthesis of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) typically involves the reaction of isatin (1H-indole-2,3-dione) with 4-chloro-1-phthalazinyl hydrazine . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
Scientific Research Applications
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) can be compared with other similar compounds, such as:
Isatin (1H-indole-2,3-dione): A precursor in the synthesis of the compound, known for its diverse biological activities.
Indole-3-carbaldehyde: Another indole derivative with significant biological and pharmacological properties.
Phthalazinone derivatives: Compounds with similar structural features and potential biological activities.
The uniqueness of 1H-INDOLE-2,3-DIONE 3-((4-CHLORO-1-PHTHALAZINYL)HYDRAZONE) lies in its specific combination of the indole and phthalazinyl moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10ClN5O |
|---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
3-[(4-chlorophthalazin-1-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C16H10ClN5O/c17-14-9-5-1-2-6-10(9)15(22-20-14)21-19-13-11-7-3-4-8-12(11)18-16(13)23/h1-8,18,23H |
InChI Key |
RXNGUUVLWVHVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035299.png)

![2-(4-Butoxyphenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12035305.png)
![N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12035307.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12035311.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12035316.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12035322.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12035330.png)

![3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035340.png)



